An In-depth Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide

An In-depth Technical Guide to 2-Hydroxy-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-N,N-dimethylpropanamide (also known as N,N-dimethyllactamide), a versatile chiral molecule with growing interest in various scientific fields. This document details its physicochemical characteristics, synthesis and purification protocols, spectral data, and safety information. Furthermore, it explores its current and potential applications, particularly its role as a chiral building block in organic synthesis and as a green solvent. While direct involvement in specific signaling pathways is not yet elucidated, the biological activities of structurally related compounds are discussed to provide context for future research in drug development.

Chemical and Physical Properties

2-Hydroxy-N,N-dimethylpropanamide is a colorless to pale yellow liquid.[1] It is a polar, protic solvent characterized by an amide functional group derived from lactic acid with a dimethyl substitution on the nitrogen atom.[1][2] This structure, featuring a stereocenter at the second carbon, results in the existence of two enantiomers: (R)- and (S)-2-Hydroxy-N,N-dimethylpropanamide.[2]

Physicochemical Data

A summary of the key quantitative data for 2-Hydroxy-N,N-dimethylpropanamide is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| CAS Number | 35123-06-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.033 g/cm³ (predicted) | [4] |

| Boiling Point | 78.6-79.6 °C at 4 Torr | [4] |

| Flash Point | 109.5 °C (closed cup) | [3] |

| Water Solubility | Miscible | [1] |

| InChI | 1S/C5H11NO2/c1-4(7)5(8)6(2)3/h4,7H,1-3H3 | [3] |

| InChIKey | YEBLAXBYYVCOLT-UHFFFAOYSA-N | [3] |

| SMILES | CC(O)C(=O)N(C)C | [5] |

Synthesis and Purification

The primary industrial synthesis of 2-Hydroxy-N,N-dimethylpropanamide involves the amidation of lactic acid derivatives, such as ethyl lactate, with dimethylamine.[6] This reaction is typically catalyzed by a base.

Experimental Protocol: Synthesis via Amidation of Ethyl Lactate

Materials:

-

Ethyl lactate

-

Anhydrous dimethylamine

-

Anhydrous methanol (or other suitable solvent)

-

Sodium methoxide (or other suitable base catalyst)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Distillation apparatus

Procedure:

-

In a sealed reaction vessel, dissolve anhydrous dimethylamine in anhydrous methanol.

-

Add ethyl lactate to the solution. The molar ratio of dimethylamine to ethyl lactate should be optimized, but a slight excess of dimethylamine is typically used.

-

Add a catalytic amount of sodium methoxide to the reaction mixture.

-

Heat the sealed vessel to 70 °C and maintain this temperature for 48 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, N,N-dimethyl lactamide, can be purified by distillation.[6]

Logical Workflow for Synthesis:

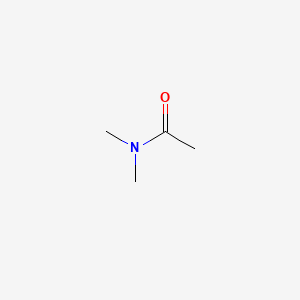

Caption: Synthesis of 2-Hydroxy-N,N-dimethylpropanamide.

Purification

Purification of 2-Hydroxy-N,N-dimethylpropanamide is typically achieved through vacuum distillation to remove unreacted starting materials and the solvent. The purity of the final product can be assessed using standard analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of 2-Hydroxy-N,N-dimethylpropanamide.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum indicates the number of unique carbon environments within the molecule.

Chemical Reactivity and Applications

Oxidation

The secondary hydroxyl group in 2-Hydroxy-N,N-dimethylpropanamide is susceptible to oxidation.[2] Depending on the oxidizing agent and reaction conditions, this can yield the corresponding α-keto amide, 2-Oxo-N,N-dimethylpropanamide.[2]

Reaction Pathway for Oxidation:

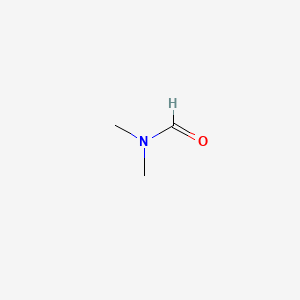

Caption: Oxidation of 2-Hydroxy-N,N-dimethylpropanamide.

Chiral Synthon

2-Hydroxy-N,N-dimethylpropanamide serves as a valuable chiral building block in asymmetric synthesis.[2] It is utilized as a substrate in the kinetic resolution of racemic 2-hydroxyamides, enabling the preparation of optically active derivatives that are crucial for the synthesis of biologically active compounds.[2]

Green Solvent

N,N-dimethyl lactamide is considered a "green solvent" due to its derivation from renewable resources (lactic acid), biodegradability, and low toxicity.[7] It is being explored as a replacement for more hazardous solvents in various applications.[7]

Biological Activity and Relevance in Drug Development

Currently, there is limited specific information available on the biological activity of 2-Hydroxy-N,N-dimethylpropanamide itself or its direct involvement in cellular signaling pathways. However, its structural analogs and related compounds have been investigated for their biological effects, suggesting potential avenues for future research.

Structural analogs of 2-Hydroxy-N,N-dimethylpropanamide have been explored for their antiproliferative and apoptotic activities against cancer cell lines. While the direct target and mechanism of action are not fully understood, these findings indicate that the N,N-dimethylpropanamide scaffold could be a starting point for the design of novel therapeutic agents.

Safety and Handling

2-Hydroxy-N,N-dimethylpropanamide is a combustible liquid and should be handled with appropriate care in a well-ventilated area.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this chemical.

Conclusion

2-Hydroxy-N,N-dimethylpropanamide is a chiral compound with a range of interesting chemical properties and potential applications. Its role as a chiral synthon and its environmentally friendly profile as a green solvent make it a molecule of significant interest. While its specific biological activities and interactions with signaling pathways remain to be fully elucidated, the bioactivity of its structural analogs suggests that it may hold promise for future drug discovery and development efforts. This technical guide provides a solid foundation of its known properties and methodologies to aid researchers in their exploration of this versatile chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Hydroxy-N,N-dimethylpropanamide Research Chemical [benchchem.com]

- 3. 2-Hydroxy-N,N-dimethylpropanamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. KR101633298B1 - Process for manufacturing N,N-dialkyl lactamide - Google Patents [patents.google.com]

- 7. pubs.rsc.org [pubs.rsc.org]